6-chloropyridazine-3-sulfonyl Fluoride
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Overview
Description
6-Chloropyridazine-3-sulfonyl Fluoride is a chemical compound with the molecular formula C4H2ClFN2O2S and a molecular weight of 196.59 g/mol . It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound is known for its applications in various fields, including organic synthesis, chemical biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyridazine-3-sulfonyl Fluoride typically involves the fluorosulfonylation of pyridazine derivatives. One common method is the fluoride-chloride exchange from the corresponding sulfonyl chlorides . This process can be carried out using reagents such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF . The reaction conditions often include controlled temperatures and the presence of catalysts to facilitate the exchange reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar fluoride-chloride exchange methods. The process is optimized for high yield and purity, with stringent control over reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyridazine-3-sulfonyl Fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out under mild conditions with appropriate solvents.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
6-Chloropyridazine-3-sulfonyl Fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloropyridazine-3-sulfonyl Fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues in enzymes . This covalent modification can inhibit enzyme activity, making the compound a valuable tool in the study of enzyme function and regulation .
Comparison with Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazine and pyridazinone share the core pyridazine structure but differ in their functional groups and biological activities.
Sulfonyl Fluorides: Other sulfonyl fluorides, like methanesulfonyl fluoride and trifluoromethanesulfonyl fluoride, exhibit similar reactivity but differ in their chemical properties and applications.
Uniqueness: 6-Chloropyridazine-3-sulfonyl Fluoride stands out due to its unique combination of the pyridazine ring and the sulfonyl fluoride group. This combination imparts distinct reactivity and biological activity, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
6-chloropyridazine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCBZJQYJGOUOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209848-48-6 |
Source
|
Record name | 6-chloropyridazine-3-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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